
Chrysophanol 1-triglucoside
Overview
Description
Chrysophanol 1-triglucoside is a naturally occurring anthraquinone derivative found in various plants, including Cassia obtusifolia. It is known for its broad-spectrum therapeutic potential and ecological importance. This compound has been studied for its pharmacological properties, including anticancer, hepatoprotective, neuroprotective, anti-inflammatory, antiulcer, and antimicrobial activities .
Preparation Methods
Synthetic Preparation Methods
1.1 Glycosylation of Chrysophanol
The primary synthetic route to Chrysophanol 1-triglucoside involves the glycosylation of chrysophanol, where glucose units are enzymatically or chemically attached to the chrysophanol molecule.
- Glycosyl Donors: Commonly used glycosyl donors include trichloroacetimidates and thioglycosides.
- Catalysts: Lewis acid catalysts such as boron trifluoride etherate (BF3·Et2O) are employed to facilitate the glycosylation reaction.
- Reaction Conditions: The process is conducted under anhydrous conditions at low temperatures to maximize yield and selectivity.
This method allows for the regioselective attachment of three glucose units to chrysophanol, forming the triglucoside derivative.
Industrial and Biotechnological Methods
2.1 Extraction and Enzymatic Glycosylation
Industrial production often begins with the extraction of chrysophanol from plant sources like Cassia obtusifolia or rhubarb species. Following extraction, enzymatic glycosylation is performed using glycosyltransferases.
- Enzymatic Process: Glycosyltransferases catalyze the transfer of glucose units from activated sugar donors (e.g., UDP-glucose) to chrysophanol.
- Advantages: This method is eco-friendly, highly efficient, and allows for regio- and stereoselective glycosylation under mild conditions.
- Process Steps:
- Extraction of chrysophanol from plant material.
- Purification of chrysophanol.
- Incubation with glycosyltransferase enzymes and glucose donors.
- Isolation and purification of this compound.
Chemical Reaction Analysis in Preparation
This compound can undergo various chemical transformations during or after synthesis, which may be relevant for optimizing preparation or modifying the compound:
Reaction Type | Reagents/Conditions | Outcome/Product |
---|---|---|
Oxidation | Potassium permanganate, H2O2 | Formation of chrysophanol quinone |
Reduction | Sodium borohydride, LiAlH4 | Formation of dihydro-chrysophanol |
Substitution | Alkoxides, amines under basic conditions | Substituted derivatives at glucose hydroxyls |
These reactions are important in structural modifications and purification steps.
Data Table: Summary of Preparation Methods
Preparation Method | Key Features | Advantages | Limitations |
---|---|---|---|
Chemical Glycosylation | Use of glycosyl donors and Lewis acids | High selectivity, controlled synthesis | Requires anhydrous, low-temp conditions |
Enzymatic Glycosylation | Glycosyltransferase-catalyzed | Eco-friendly, regioselective | Enzyme availability and cost |
Extraction from Plant + Processing | Traditional steaming/sun-drying cycles | Natural source, traditional method | Time-consuming, batch variability |
Chemical Modification Post-Synthesis | Oxidation, reduction, substitution | Structural diversification | May require harsh reagents |
Research Findings and Recommendations
- The glycosylation of chrysophanol using trichloroacetimidate donors and BF3·Et2O catalyst under anhydrous, low-temperature conditions yields this compound with high efficiency and selectivity.
- Industrial enzymatic glycosylation is gaining preference due to its sustainability and mild reaction conditions.
- Traditional rhubarb processing methods, involving multiple cycles of steaming and sun-drying, significantly affect the anthraquinone glycoside content and reduce toxicity, with six cycles being sufficient to achieve desired chemical and sensory profiles.
- Analytical methods such as HPLC, GC–IMS, and electronic tongue are crucial for quality control during preparation.
- Chemical reactions such as oxidation and reduction can be employed for derivative synthesis or purification but must be carefully controlled to preserve the glycosidic bonds.
Chemical Reactions Analysis
Types of Reactions: Chrysophanol 1-triglucoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound quinone.
Reduction: Reduction of this compound leads to the formation of dihydrothis compound.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups of the glucose moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines are employed under basic conditions.
Major Products Formed:
Oxidation: this compound quinone.
Reduction: Dihydrothis compound.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Chrysophanol 1-triglucoside has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.
Medicine: Investigated for its anticancer, neuroprotective, and anti-inflammatory properties.
Industry: Utilized in the development of natural dyes and pigments due to its anthraquinone structure.
Mechanism of Action
Chrysophanol 1-triglucoside exerts its effects through various molecular targets and pathways:
Inhibition of Protein Tyrosine Phosphatases: It inhibits protein tyrosine phosphatases 1B, which plays a role in regulating insulin signaling and glucose metabolism.
Modulation of NF-κB Pathway: this compound modulates the NF-κB pathway, leading to anti-inflammatory effects.
Anticancer Activity: It induces apoptosis in cancer cells by regulating genes and proteins involved in cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Chrysophanol 1-triglucoside is unique compared to other anthraquinone derivatives due to its glycosylation, which enhances its solubility and bioavailability. Similar compounds include:
Chrysophanol: The aglycone form of this compound, known for its similar pharmacological properties but lower solubility.
Aloe-emodin: Similar to chrysophanol, but primarily found in Aloe species and used for its laxative effects.
This compound stands out due to its enhanced solubility and potential for diabetes research, making it a valuable compound in both scientific research and industrial applications .
Biological Activity
Chrysophanol 1-triglucoside, an anthraquinone glycoside derived from Cassia obtusifolia, exhibits a range of biological activities that make it a compound of significant interest in pharmacological research. This article provides a detailed overview of its biological activity, including its mechanisms, therapeutic potentials, and relevant case studies.
Chemical and Physical Properties
- Common Name : this compound
- CAS Number : 120181-07-9
- Molecular Formula : Not specified
- Molecular Weight : Not specified
- Source : Isolated from Cassia obtusifolia
Biological Activities
This compound has been shown to possess various pharmacological properties. Key activities include:
- Antidiabetic Effects : this compound inhibits protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, with IC50 values of 80.17 µM and 197.06 µM, respectively. This inhibition suggests potential applications in managing diabetes by enhancing insulin sensitivity and reducing glucose absorption .
- Anticancer Activity : Studies indicate that chrysophanol induces necrosis in cancer cells rather than apoptosis, suggesting a unique mechanism of action. It has been noted to affect cell cycle regulation by inhibiting key proteins involved in DNA replication during the S phase .
- Antimicrobial Properties : Chrysophanol demonstrates significant antibacterial and antiviral activities. It has been reported to inhibit poliovirus replication and shows moderate efficiency against HIV-1 protease .
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties, which may contribute to its therapeutic potential in various inflammatory diseases .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymes : The inhibition of PTP1B and α-glucosidase plays a crucial role in its antidiabetic effects, while its interaction with other metabolic pathways suggests broader implications for lipid metabolism .
- Cell Cycle Modulation : Chrysophanol's ability to interfere with cell cycle progression points to its potential as an anticancer agent, particularly in targeting specific phases of the cell cycle that are critical for tumor growth .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- Diabetes Management : An in-silico study compared the docking efficacy of chrysophanol with Glibenclamide against various diabetes targets, revealing that chrysophanol had superior binding affinity at the DPP-IV active site, indicating its potential as a therapeutic agent for diabetes management .
- Cancer Research : Research on human liver cancer cells demonstrated that chrysophanol treatment resulted in necrosis rather than apoptosis, with significant alterations in mitochondrial function and apoptotic signal proteins observed .
- Antimicrobial Efficacy : A study reported that chrysophanol effectively inhibited the yield of Japanese encephalitis virus (JEV) and enhanced host immune responses, showcasing its potential as an antiviral agent .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What analytical methods are most effective for identifying and quantifying Chrysophanol 1-triglucoside in plant extracts?
To identify and quantify this compound, High-Resolution Liquid Chromatography-Mass Spectrometry (HRLC-MS) is widely used due to its sensitivity in detecting glycosidic derivatives. For example, HRLC-MS has been employed to isolate and characterize the compound from Cynanchum viminale stem extracts, confirming its structure via fragmentation patterns and retention times . Methodological considerations include optimizing mobile phases (e.g., acetonitrile-water gradients) and ionization parameters (ESI+ mode) to enhance signal specificity. Quantitative analysis requires calibration curves using purified standards, with validation for linearity, LOD, and LOQ.
Q. What are the primary therapeutic properties of this compound, and how are these bioactivities validated experimentally?
this compound exhibits anti-inflammatory, antioxidant, and anticancer activities , validated through in vitro and in vivo models. For anticancer studies, prostate cancer cells (e.g., LNCap) are treated with the compound, followed by assays for apoptosis (Annexin V/PI staining), cell cycle arrest (flow cytometry), and protein regulation (Western blotting for BCL-2, caspases) . Anti-inflammatory effects are tested via cytokine inhibition (e.g., IL-6, TNF-α) in macrophage models, while antioxidant activity is measured using DPPH/ABTS radical scavenging assays .
Advanced Research Questions
Q. How can researchers optimize the extraction of this compound while preserving its bioactivity?
Microwave-assisted extraction (MAE) with a Box-Behnken experimental design is optimal for balancing yield and bioactivity. Parameters such as solvent ratio (e.g., ethanol-water), temperature (50–70°C), and irradiation time (10–20 minutes) are systematically varied. For instance, MAE of rhubarb achieved a yield of 2.54 ± 0.07% chrysophanol derivatives, with retained biofilm-inhibitory activity against Streptococcus suis (MIC = 1.98 mg/mL) . Post-extraction, lyophilization is preferred over rotary evaporation to prevent thermal degradation.
Q. What mechanisms underlie the apoptotic effects of this compound in cancer cells, and how can contradictory data be reconciled?
The compound induces apoptosis via caspase cascade activation (caspase-3/9 cleavage) and BCL-2 downregulation , as shown in AGS gastric cancer cells (IC50 = 68.28 µM) . Contradictory reports on efficacy (e.g., variable IC50 across cell lines) may arise from differences in glycosylation patterns, cellular uptake efficiency, or assay conditions (e.g., serum-containing vs. serum-free media). Researchers should employ triangulation by cross-validating results with multiple methods (e.g., Western blotting, RNA-seq) and models (2D vs. 3D cultures) .
Q. How can this compound be formulated into nanoparticles to enhance bioavailability, and what characterization techniques are critical?
Gold-chrysophanol nanoparticles synthesized via precipitation methods improve bioavailability. Key steps include:
- Nanoparticle synthesis : Mixing chrysophanol with HAuCl4 under reducing conditions (e.g., sodium citrate).
- Encapsulation : Loading into poly(DL-lactide-co-glycolide) (PLGA) nanoparticles using solvent evaporation.
- Characterization : Dynamic light scattering (DLS) for size, zeta potential for stability, and TEM for morphology. In vivo validation in xenograft models shows reduced tumor volume (e.g., 50% inhibition in prostate cancer) .
Q. What experimental frameworks are recommended for studying the compound’s biofilm inhibition, and how can confounding variables be controlled?
For biofilm studies, use crystal violet staining to quantify biomass and scanning electron microscopy (SEM) to assess structural disruption . Key controls include:
- Positive controls : Sub-inhibitory concentrations of antibiotics (e.g., vancomycin).
- Negative controls : Solvent-only treatments (e.g., DMSO).
- Confounder mitigation : Standardize bacterial growth phase (OD600 = 0.5) and culture conditions (temperature, CO2 levels).
Q. How should researchers address discrepancies in reported bioactivity data for this compound across studies?
Discrepancies often stem from source variability (plant species, extraction methods) or assay heterogeneity (cell line specificity, endpoint measurements). To resolve these:
- Meta-analysis : Pool data from multiple studies using PRISMA guidelines.
- Dose-response standardization : Report IC50/EC50 with 95% confidence intervals.
- Method transparency : Adhere to MIAME or ARRIVE guidelines for experimental reporting .
Q. Methodological Guidance
Q. What statistical and analytical frameworks are critical for validating this compound research data?
- Triangulation : Combine HRLC-MS data with NMR or FTIR for structural confirmation .
- Multivariate analysis : Use PCA or PLS-DA to identify bioactivity-linked phytochemical clusters.
- Reproducibility checks : Include biological and technical replicates, and report p-values with correction for multiple comparisons (e.g., Bonferroni) .
Q. How can researchers design robust in vivo studies to evaluate the compound’s therapeutic potential?
- Animal models : Use immunodeficient mice for xenograft tumors or LPS-induced inflammation models.
- Dosing regimens : Optimize via pharmacokinetic studies (e.g., AUC calculations).
- Ethical compliance : Follow ARRIVE 2.0 guidelines for humane endpoints and sample sizes .
Q. What strategies mitigate bias in interpreting this compound’s mechanisms of action?
Properties
IUPAC Name |
1-[6-[[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-8-hydroxy-3-methylanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O19/c1-10-5-12-19(24(41)18-11(20(12)37)3-2-4-13(18)36)14(6-10)48-32-27(44)26(43)22(39)17(51-32)9-47-31-29(46)30(23(40)16(8-35)49-31)52-33-28(45)25(42)21(38)15(7-34)50-33/h2-6,15-17,21-23,25-36,38-40,42-46H,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWISUOFXLRAML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)C(=O)C6=C(C2=O)C=CC=C6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
740.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Chrysophanol 1-triglucoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034571 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
120181-07-9 | |
Record name | Chrysophanol 1-triglucoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034571 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
284 - 286 °C | |
Record name | Chrysophanol 1-triglucoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034571 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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